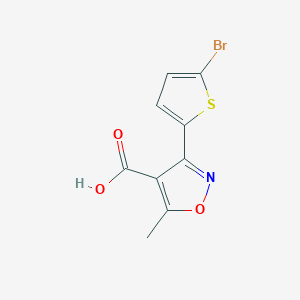

3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid

CAS No.: 951499-33-5

Cat. No.: VC2273734

Molecular Formula: C9H6BrNO3S

Molecular Weight: 288.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951499-33-5 |

|---|---|

| Molecular Formula | C9H6BrNO3S |

| Molecular Weight | 288.12 g/mol |

| IUPAC Name | 3-(5-bromothiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H6BrNO3S/c1-4-7(9(12)13)8(11-14-4)5-2-3-6(10)15-5/h2-3H,1H3,(H,12,13) |

| Standard InChI Key | FAEORLGNVFZBAX-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C2=CC=C(S2)Br)C(=O)O |

| Canonical SMILES | CC1=C(C(=NO1)C2=CC=C(S2)Br)C(=O)O |

Introduction

3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound that combines a bromothiophene moiety with an isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The compound's molecular formula is C₉H₆BrNO₃S, and its molecular weight is approximately 288.13 g/mol .

Synthesis Methods

The synthesis of 3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid typically involves the bromination of thiophene derivatives followed by cyclization to form the isoxazole ring. A common method uses N-bromosuccinimide (NBS) for bromination, followed by a cyclization reaction under appropriate conditions.

Biological Activity

3-(5-Bromothien-2-yl)-5-methylisoxazole-4-carboxylic acid exhibits significant biological activity, particularly in antimicrobial and anticancer research.

-

Antimicrobial Properties: The compound shows efficacy against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) as low as 16 µg/mL.

-

Anticancer Activity: It has been shown to inhibit cancer cell proliferation with IC50 values ranging from 10 to 20 µM, suggesting potential in cancer therapy.

Antimicrobial Efficacy

| Compound Name | Antimicrobial Activity (MIC µg/mL) |

|---|---|

| This compound | 16 |

| 3-Bromo-5-methylisoxazole-4-carboxylic acid | 32 |

| 5-Methylisoxazole-4-carboxylic acid | 64 |

Anticancer Activity

| Compound Name | Anticancer Activity (IC50 µM) |

|---|---|

| This compound | 10-20 |

| 3-Bromo-5-methylisoxazole-4-carboxylic acid | 15 |

| 5-Methylisoxazole-4-carboxylic acid | >50 |

Mechanistic Insights

The compound's mechanism involves interaction with specific molecular targets, including enzymes and receptors. The bromothiophene moiety enhances enzyme modulation, while the isoxazole ring participates in hydrogen bonding, crucial for binding to biological macromolecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume